2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrimidine-5-carboxamide
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Description
2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H15F3N6O2 and its molecular weight is 356.309. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrimidine derivatives, have been found to exhibit significant inhibitory effects on certain kinases .
Mode of Action
It is known that similar compounds can inhibit the phosphorylation levels of certain proteins, leading to a decrease in their activity . This suggests that the compound might act as a kinase inhibitor, preventing the phosphorylation and subsequent activation of its target proteins.
Biochemical Pathways
Similar compounds have been found to affect the erk signaling pathway . This pathway is involved in regulating many cellular processes, including cell proliferation and differentiation. Inhibition of this pathway could lead to a decrease in cell growth and proliferation.
Result of Action
Similar compounds have been found to induce cell apoptosis and cell cycle arrest . This suggests that the compound might have similar effects, leading to a decrease in cell growth and proliferation.
Properties
IUPAC Name |
2-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O2/c1-25-13-19-4-8(5-20-13)12(24)18-6-11-22-21-10-3-2-9(7-23(10)11)14(15,16)17/h4-5,9H,2-3,6-7H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFFIFTVSPEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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